PFI-2 hydrochloride

Content Navigation

Researchers often face irreproducible data due to the use of incorrect PFI-2 salt forms or stereoisomers. PFI-2 hydrochloride (CAS 1627676-59-8) is the pure (R)-enantiomer HCl salt, ensuring aqueous solubility essential for reliable cell-based assays. • IC50 = 2 nM; >1,000-fold selective over other methyltransferases • Cell-permeable; enables precise modulation of Hippo/YAP signaling • Manufactured under rigorous QC to guarantee stereochemical and chemical purity. Ideal for SETD7 target validation studies.

Product Name

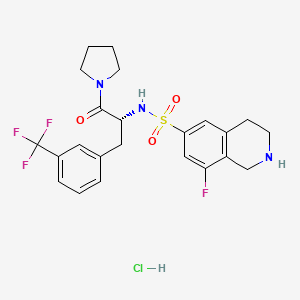

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

PFI-2 hydrochloride is a a first-in-class, potent, highly selective, and cell-active inhibitor of the methyltransferase activity of SETD7 with IC50 of 2 nM, 500 fold active than (S)-PFI-2. IC50 value: 2 nM Target: SETD7(R)-PFI-2 is highly selective (>1,000-fold) for SETD7, over a panel of 18 other human protein methyltransferases and DNMT1, and was shown to be inactive against 134 additional ion channel, GPCR, and enzyme targets (<35% inhibition at 10 μM). (R)-PFI-2 binds to SETD7 only in the presence of SAM. PFI-766, a biotinylated variant of (R)-PFI-2 that retains the ability to bind and inhibit SETD7 (IC50 110 ± 26 nM in our in vitro enzymatic assay). PFI-766 engagement of endogenous SETD7 was also confirmed by mass spectrometry that supported the high specificity of the compound for endogenous SETD7.

Purity

Package Size

PFI-2 is a potent and highly selective small molecule inhibitor of SETD7, a histone and non-histone protein lysine methyltransferase. With an in-vitro IC50 of approximately 2 nM, it provides a powerful tool for investigating the roles of SETD7 in gene regulation, cell signaling, and disease pathology. This product is supplied as the hydrochloride salt (PFI-2 HCl) to enhance its utility in aqueous-based experimental systems, a critical factor for reliable preparation of stock solutions for cell culture and biochemical assays.

Research Fit

Direct substitution of PFI-2 hydrochloride with its free base or with stereoisomeric variants is not recommended and can lead to significant experimental variability. The hydrochloride salt form is specifically manufactured to improve aqueous solubility and handling compared to the free base, impacting stock solution stability and effective concentration in cellular assays. Furthermore, PFI-2 is the (R)-enantiomer, which is approximately 500-fold more potent than its corresponding (S)-enantiomer. Procuring material that is not stereochemically pure or is the incorrect salt form will result in drastically different biological activity and non-reproducible data.

Substitution Risk

References

- [1] Barsyte-Lovejoy, D., et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences, 111(35), 12853-12858 (2014).

- [2] Li, S., et al. Investigation of solubility and dissolution of a free base and two different salt forms as a function of pH. Pharmaceutical development and technology, 10(2), 245-253 (2005).

- [3] Dong, C., et al. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Scientific reports, 7(1), 939 (2017).

Enhanced Aqueous Solubility

The hydrochloride salt form of PFI-2 offers significantly improved solubility in aqueous solutions compared to the free base. For example, PFI-2 HCl has a reported solubility of up to 52 mg/mL in water with warming, enabling the preparation of concentrated, stable stock solutions essential for accurate dosing in cell culture media and biochemical buffers without precipitation. This contrasts with the typically lower aqueous solubility of free base forms of similar molecules, which can lead to experimental artifacts.

| Evidence Dimension | Aqueous Solubility |

| Target Compound Data | 52 mg/mL (97.01 mM) in water (with warming) |

| Comparator Or Baseline | PFI-2 Free Base (expected to be significantly lower based on general pharmaceutical principles) |

| Quantified Difference | Not directly measured in a head-to-head study, but hydrochloride salts of amine-containing compounds are fundamentally more water-soluble than their corresponding free bases. |

| Conditions | Solubility measured at 25°C with warming. |

Superior solubility ensures accurate compound concentration, prevents precipitation in aqueous media, and improves bioavailability and reproducibility in cellular experiments.

Stereospecific Potency

The biological activity of PFI-2 is highly dependent on its stereochemistry. The (R)-enantiomer (PFI-2) inhibits human SETD7 with an IC50 of 2.0 nM. In a direct comparison, its optical isomer, (S)-PFI-2, was found to be 500 times less active, with an IC50 of 1.0 µM.

| Evidence Dimension | Inhibitory Concentration (IC50) |

| Target Compound Data | 2.0 ± 0.2 nM |

| Comparator Or Baseline | (S)-PFI-2: 1.0 ± 0.1 µM (1000 nM) |

| Quantified Difference | 500-fold higher potency |

| Conditions | In vitro biochemical assay measuring human SETD7 methyltransferase activity. |

This demonstrates that the biological effect is specific to the (R)-stereocenter, making (S)-PFI-2 an ideal negative control and highlighting the necessity of procuring the enantiomerically pure (R)-PFI-2 for targeted and interpretable results.

Selectivity Against Methyltransferases

PFI-2 demonstrates exceptional selectivity for SETD7. When tested against a panel of 18 other human protein methyltransferases (including G9a and EZH2) and DNMT1, PFI-2 showed over 1000-fold selectivity for SETD7. Furthermore, it was inactive (<35% inhibition at 10 µM) against a broad panel of 134 other kinases, GPCRs, and ion channels, confirming its narrow target profile.

| Evidence Dimension | Selectivity Ratio (IC50) |

| Target Compound Data | IC50 = 2 nM for SETD7 |

| Comparator Or Baseline | Panel of 18 other methyltransferases (IC50 > 2,000 nM) |

| Quantified Difference | >1000-fold selectivity |

| Conditions | In vitro biochemical assays against a panel of purified human methyltransferases. |

High selectivity is crucial for ensuring that observed biological effects are due to the inhibition of SETD7 and not confounding off-target activities, which is fundamental for target validation studies.

Cellular Target Engagement & Pathway Analysis

The demonstrated cell permeability and high potency make PFI-2 HCl ideal for studying the cellular consequences of SETD7 inhibition. Its superior aqueous solubility ensures reliable dosing in cell culture media to investigate downstream effects, such as the modulation of the Hippo signaling pathway through YAP nuclear translocation.

Target Validation in Disease Models

Given its >1000-fold selectivity, PFI-2 HCl is a precision tool for validating SETD7 as a therapeutic target. Researchers can confidently attribute observed phenotypic outcomes in cancer, fibrosis, or metabolic disease models to the specific inhibition of SETD7, minimizing the risk of misinterpretation due to off-target effects.

Biochemical & Structural Biology Studies

The low nanomolar potency (IC50 = 2 nM) and well-defined stereochemical requirements for activity make PFI-2 HCl a valuable compound for in vitro biochemical assays, enzyme kinetics, and structural biology efforts aimed at understanding the SETD7 active site. Its solubility facilitates the preparation of solutions required for these sensitive applications.

Application Fit

References

- [1] Barsyte-Lovejoy, D., et al. (R)-PFI-2 is a potent and selective inhibitor of SETD7 methyltransferase activity in cells. Proceedings of the National Academy of Sciences, 111(35), 12853-12858 (2014).

- [5] Dong, C., et al. Revealing inhibition difference between PFI-2 enantiomers against SETD7 by molecular dynamics simulations, binding free energy calculations and unbinding pathway analysis. Scientific reports, 7(1), 939 (2017).

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Explore Compound Types